N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-6-4-7-12(2)16(11)20-18(21)14-10-13-8-5-9-15(23-3)17(13)24-19(14)22/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWUJFJBSXKTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the dimethylphenyl and methoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is explored for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The defining characteristic of N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is the coumarin core , which distinguishes it from other N-(2,6-dimethylphenyl)-substituted compounds. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure/Substituent | Primary Application | CAS No. | Key Features |
|---|---|---|---|---|
| N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Coumarin (8-methoxy, 2-oxo) + carboxamide | Not explicitly stated | N/A | Chromene ring with methoxy and ketone groups |
| Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) | Alanine derivative + methoxyacetyl group | Fungicide | 57837-19-1 | Acylalanine fungicide targeting RNA polymerase |
| Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) | Alanine derivative + phenylacetyl group | Fungicide | 71626-11-4 | Broad-spectrum oomycete inhibitor |
| Imp. B(EP): (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | Piperidine-2-carboxamide | Pharmaceutical impurity | 15883-20-2 | Intermediate in local anesthetic synthesis |
| Imp. C(EP): N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide | Pyridine-2-carboxamide | Pharmaceutical impurity | 39627-98-0 | Degradation product of mepivacaine analogs |
Functional Differences
- Agrochemicals () : Compounds like metalaxyl and benalaxyl are fungicides with acylalanine structures. Their mechanism involves inhibition of RNA polymerase in oomycetes. The target compound’s coumarin core likely confers divergent bioactivity, as coumarins typically interact with enzymes like vitamin K epoxide reductase (e.g., warfarin) or exhibit fluorescence properties .
- Pharmaceutical Impurities () : Impurities such as (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and pyridine-2-carboxamide derivatives are linked to mepivacaine, a local anesthetic. These analogs lack the coumarin ring but share the N-(2,6-dimethylphenyl) group, which is critical for binding to sodium channels in anesthetics. The target compound’s chromene ring may instead facilitate interactions with other biological targets .
Physicochemical Properties
- Solubility and Stability : The 8-methoxy group on the coumarin ring enhances lipophilicity compared to simpler N-(2,6-dimethylphenyl) carboxamides. This could improve membrane permeability but reduce aqueous solubility.
Research Implications
- Drug Development : The coumarin scaffold’s versatility makes the target compound a candidate for anticoagulant or antimicrobial agents. Structural optimization (e.g., modifying the methoxy group or chromene oxidation state) could enhance selectivity .
- Synthetic Chemistry : The compound’s synthesis likely involves Pechmann condensation for coumarin formation and carboxamide coupling. Comparisons with pesticide analogs suggest possible scalability challenges due to the chromene ring’s complexity .
Biological Activity
N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities. Chromenes are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The compound features a chromene core with a methoxy group and a dimethylphenyl substituent, which contribute to its unique chemical reactivity and biological activity. The structure can be represented as follows:
The biological activity of N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound may modulate enzyme activities or receptor functions, leading to various therapeutic effects. Research indicates that it may inhibit certain pathways related to inflammation and cancer cell proliferation.
1. Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Case Study 1 : In vitro studies demonstrated that N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values ranged from 10 to 20 µM, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| U-937 | 18 |
| MDA-MB-231 | 22 |
2. Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound:
- Case Study 2 : A study reported that N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound inhibited TNF-alpha and IL-6 levels by approximately 40% at a concentration of 25 µM .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- Case Study 3 : The DPPH radical scavenging assay indicated that N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibited a scavenging activity comparable to that of vitamin C at equivalent concentrations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, it is beneficial to compare it with other chromene derivatives.
| Compound Name | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (%) |
|---|---|---|
| N-(2,6-dimethylphenyl)-8-methoxy... | 15 | 40 |
| Cinnamyl 8-methoxy-2-oxo... | 25 | 30 |
| 7-Methoxychromenone | 30 | 35 |
Q & A
Q. What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
- Step 2 : Introduction of the 8-methoxy group through alkylation or substitution reactions.
- Step 3 : Amidation using coupling reagents (e.g., EDCI) to attach the 2,6-dimethylphenyl moiety. Critical parameters include temperature control (60–80°C for amidation), solvent selection (DMF or dichloromethane), and stoichiometric ratios (e.g., 4 equivalents of diethylamine for optimal yield) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry using SHELX software for refinement .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy at δ 3.3–3.8 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ matching theoretical values within 0.1 ppm) .
Q. What biological activities are commonly associated with this compound?
Preliminary studies suggest:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via in vitro assays (IC50 values in µM range) .
- Antimicrobial properties : Tested against Gram-positive bacteria using disk diffusion methods .
- Anti-inflammatory potential : Modulation of COX-2 expression in cell-based ELISA assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent optimization : Replace DMF with THF to reduce side reactions while maintaining solubility .
- Catalyst screening : Test Pd-based catalysts for methoxy group introduction (e.g., 10% Pd/C under H2 atmosphere) .
- Purification : Use flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization (acetone/water) for >98% purity .
Q. How should researchers address contradictory bioactivity data across studies?
- Assay validation : Replicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity with positive controls) .
- Structural confirmation : Verify compound integrity via XRD or 2D NMR (e.g., NOESY for stereochemical consistency) .
- Dose-response analysis : Test multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from solvent artifacts .
Q. What strategies are effective for impurity profiling during synthesis?
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect byproducts (e.g., unreacted intermediates at m/z 260–300) .
- Spiking experiments : Compare retention times with known impurities (e.g., 2,6-dimethylaniline, a common degradation product) .
- Quantitative NMR : Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase domain; ΔG < -8 kcal/mol suggests high affinity) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. What experimental approaches validate interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., COX-2) .
- Western blotting : Quantify downstream protein expression (e.g., p-ERK reduction in cancer cell lines) .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chromene core formation | Salicylaldehyde, β-ketoester, H2SO4, 80°C | 65 | 90 |
| Methoxy introduction | CH3I, K2CO3, DMF, 60°C | 78 | 85 |
| Amidation | EDCI, 2,6-dimethylaniline, DCM, RT | 82 | 95 |
Q. Table 2. Comparative Bioactivity Data
| Assay Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| MTT cytotoxicity | HeLa cells | 12.4 ± 1.2 | |
| COX-2 inhibition | Recombinant enzyme | 8.9 ± 0.8 | |
| MIC (antibacterial) | S. aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
